3-Propanoylbenzene-1-sulfonyl chloride

Vue d'ensemble

Description

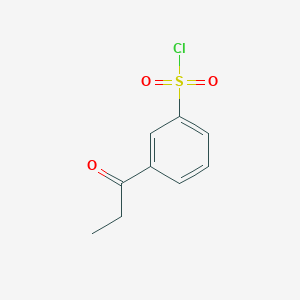

3-Propanoylbenzene-1-sulfonyl chloride, also known as 3-(1-Oxopropanoyl)benzenesulfonyl chloride or PSCl, is a chemical compound that belongs to the group of sulfonyl chlorides. It has a molecular weight of 232.69 and is typically available in powder form .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C9H9ClO3S/c1-2-9(11)7-4-3-5-8(6-7)14(10,12)13/h3-6H,2H2,1H3 . This indicates that the molecule consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom . Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 232.69 .Applications De Recherche Scientifique

Catalytic Applications

- Solid Acid Catalysts Synthesis: Sulfonic groups functionalized mesoporous polydivinylbenzenes (PDVB-x-SO3Hs) were synthesized from sulfonation, showing high surface area and abundant mesoporosity. These catalysts exhibited more activity than traditional arenesulfonic and strongly acidic ion-exchange resins in esterification and acylation reactions, attributed to their unique features such as large surface area, abundance of mesoporosity, and high content of sulfonic groups (Liu et al., 2010).

Synthesis of Organic Compounds

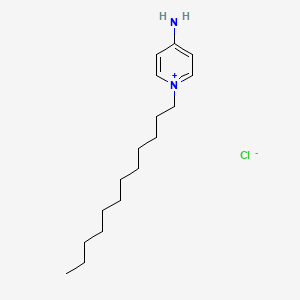

- Ionic Liquid Synthesis: Novel ionic liquid sulfonic acid functionalized pyridinium chloride was synthesized and used as an efficient, homogeneous, and reusable catalyst for the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones, demonstrating the versatility of sulfonic acid derivatives in promoting organic reactions (Moosavi‐Zare et al., 2013).

Pharmaceutical Applications

- Decarboxylative Radical Sulfonylation: A method for decarboxylative radical sulfonylation with sulfinates was reported, showcasing a synthetic utility in the late-stage modification of complex natural products and bioactive pharmaceuticals. This method facilitates the synthesis of sulfones, key structural motifs in pharmaceuticals and agrochemicals, via a redox-neutral protocol with broad substrate scope and functional group compatibility (He et al., 2020).

Material Science

- Internucleotide Bond Synthesis: The synthesis of internucleotide bonds using insoluble crosslinked poly(3,5-diethylstyrene) sulfonyl chloride as a convenient condensing agent highlights the application of sulfonyl chlorides in nucleic acid chemistry, providing a method for oligonucleotide synthesis with simple isolation and purification procedures (Rubinstein & Patchornik, 1975).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H314 and H335 . This indicates that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and washing thoroughly after handling (P264) .

Propriétés

IUPAC Name |

3-propanoylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-2-9(11)7-4-3-5-8(6-7)14(10,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGMPCDOSJNYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.